molecular formula C17H18N8O4 B2572064 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034271-42-4

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2572064
CAS No.: 2034271-42-4
M. Wt: 398.383
InChI Key: CQCFFTRQVSVPEC-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N8O4 and its molecular weight is 398.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research in the area of nucleotide analogs and heterocyclic compounds, including pyridinium salts, highlights the formation and reactivity of these compounds under various conditions. These studies are pivotal for understanding the chemical properties and synthesis pathways of complex molecules, including those with purinyl and oxadiazole components. For instance, fluorescent N-/purin-6-yl/pyridinium salts formed during pyridine-assisted phosphorylations are a new family of ionic side-products in oligonucleotide synthesis, indicating the intricate chemistry involved in synthesizing nucleotide analogs and related compounds (Adamiak, Biała, & Skalski, 1985).

Antimicrobial Activity

Several synthesized heterocycles incorporating pyrrole, pyridine, and oxadiazole moieties have been evaluated for their antimicrobial activities. This research is crucial for developing new therapeutic agents against various microbial infections. For example, compounds incorporating the antipyrine moiety have shown promising antimicrobial properties, which could inform the development of drugs based on similar molecular frameworks (Bondock, Rabie, Etman, & Fadda, 2008).

Biological Activity and Molecular Interactions

Research on compounds with similar structural features to the one has also explored their potential biological activities, including interactions with specific receptors or enzymes. For instance, the study of MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, showcases the potential for developing targeted therapeutic agents based on the understanding of molecular interactions and receptor specificity (Baraldi et al., 2004).

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N8O4/c1-22-6-4-5-10(22)14-20-12(29-21-14)7-18-11(26)8-25-9-19-15-13(25)16(27)24(3)17(28)23(15)2/h4-6,9H,7-8H2,1-3H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCFFTRQVSVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.